![molecular formula C14H27N3O B7914915 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide](/img/structure/B7914915.png)
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyclopropyl group, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or rhodium for hydrogenation steps, and various protecting groups to ensure selective reactions at different stages .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The unique structure of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide suggests several pharmacological applications:
- Neurotransmitter Modulation : The compound's piperidine structure indicates potential interactions with neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders. Similar compounds have been studied for their ability to modulate serotonin and norepinephrine levels, suggesting antidepressant properties.
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures exhibit efficacy in treating mood disorders. The modulation of neurotransmitters may be a mechanism through which this compound exerts its effects.
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action:
- High-throughput Screening : This technique is employed to evaluate the compound's activity against various biological targets, allowing researchers to identify potential therapeutic applications quickly.
- Interaction Studies : These studies focus on the binding affinity and efficacy of the compound at specific receptors, providing insights into its pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar pharmacological properties.
Cyclopropyl amines: Compounds with a cyclopropyl group and an amino group, often used in medicinal chemistry.
N-methylated amides: These compounds have similar structural features and are used in various chemical and pharmaceutical applications
Uniqueness
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Biological Activity
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide is a synthetic compound with a complex structure that suggests various potential pharmacological properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C14H27N3O
- Molar Mass : 253.38 g/mol
Its structure includes a cyclopropyl group, a piperidine moiety, and an amine functional group, which are critical for its interactions with biological targets .
Neurotransmitter Modulation
The piperidine structure of this compound suggests potential interactions with neurotransmitter receptors. Similar compounds have demonstrated efficacy in modulating serotonin and norepinephrine levels, indicating possible antidepressant properties.
Antidepressant Properties
Research indicates that compounds with structural similarities to this compound may exhibit antidepressant effects by selectively inhibiting serotonin reuptake or acting on norepinephrine transporters. This mechanism could position the compound as a candidate for treating mood disorders.
Biological Assays and Testing
Biological assays are essential for evaluating the pharmacological potential of this compound. Techniques such as high-throughput screening are commonly employed to assess its activity against specific biological targets. These studies focus on understanding the compound's mechanism of action and therapeutic potential through interaction studies with various receptors.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Properties |
---|---|---|---|
Compound A | Piperidine ring | Antidepressant | Selective serotonin reuptake inhibition |
Compound B | Cyclopropyl group | Analgesic | Opioid receptor modulation |
Compound C | Amine functional group | Antipsychotic | Dopamine receptor antagonism |
This compound | Cyclopropyl + piperidine moiety | Potential antidepressant effects | Unique combination of structural features |
This table illustrates the unique pharmacological profile of this compound compared to other compounds, emphasizing its potential in drug discovery .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into their therapeutic applications:
- Antidepressant Efficacy : A study on similar piperidine derivatives indicated significant improvements in depressive symptoms in animal models, suggesting that this compound may share these beneficial effects .
- Neurotransmitter Interaction : Research involving analogs of this compound demonstrated modulation of dopamine and serotonin receptors, supporting the hypothesis that it could influence mood regulation pathways .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-4-5-11)12-6-8-16(3)9-7-12/h10-13H,4-9,15H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTWKDNZQGYHQZ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCN(CC2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CC1)C2CCN(CC2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.